molecular formula C16H21N3O3 B11660931 2-(Morpholin-4-YL)-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

2-(Morpholin-4-YL)-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11660931
M. Wt: 303.36 g/mol
InChI Key: MRGBXHBENPXSRQ-SFQUDFHCSA-N
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Description

2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenyl group, and an acetohydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of 3-(prop-2-EN-1-yloxy)benzaldehyde with acetohydrazide in the presence of an acid catalyst to form the hydrazone intermediate.

    Introduction of the morpholine ring: The hydrazone intermediate is then reacted with morpholine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol: Another morpholine-containing compound with different structural features.

    3-{5-[(morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol: A compound with a morpholine ring and a thiophene moiety.

Uniqueness

2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is unique due to its combination of a morpholine ring, a phenyl group, and an acetohydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific applications.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

2-morpholin-4-yl-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H21N3O3/c1-2-8-22-15-5-3-4-14(11-15)12-17-18-16(20)13-19-6-9-21-10-7-19/h2-5,11-12H,1,6-10,13H2,(H,18,20)/b17-12+

InChI Key

MRGBXHBENPXSRQ-SFQUDFHCSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CN2CCOCC2

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)CN2CCOCC2

Origin of Product

United States

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